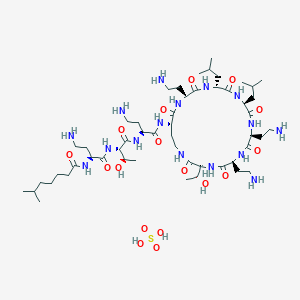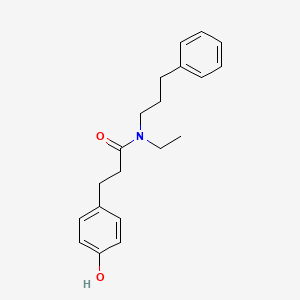
4-Hydroxy 3-Keto Alverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy 3-Keto Alverine is a derivative of alverine, a compound known for its spasmolytic properties. Alverine is commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea. The modification to this compound introduces additional functional groups, potentially altering its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy 3-Keto Alverine involves multiple steps, starting from alverine. The introduction of the hydroxy and keto groups can be achieved through specific oxidation and hydroxylation reactions. Common reagents used in these processes include oxidizing agents like potassium permanganate (KMnO4) and hydroxylating agents such as hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale oxidation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency of the transformations while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy 3-Keto Alverine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its spasmolytic properties and potential therapeutic uses in gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy 3-Keto Alverine involves its interaction with smooth muscle cells. It acts as a smooth muscle relaxant by inhibiting calcium influx, which is essential for muscle contraction. This inhibition occurs through the modulation of calcium channels and receptors, leading to reduced muscle spasms and pain relief.
Comparaison Avec Des Composés Similaires
Alverine: The parent compound, primarily used for its spasmolytic effects.
4-Hydroxy Alverine: A hydroxylated derivative with similar but potentially enhanced properties.
3-Keto Alverine: A ketone derivative with distinct chemical behavior.
Uniqueness: 4-Hydroxy 3-Keto Alverine combines the properties of both hydroxy and keto derivatives, potentially offering a unique profile of biological activity and chemical reactivity. Its dual functional groups may provide enhanced interactions with biological targets and improved therapeutic efficacy.
Propriétés
Numéro CAS |
142047-96-9 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3 |
Clé InChI |
VLBAKTXSBQAVGD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
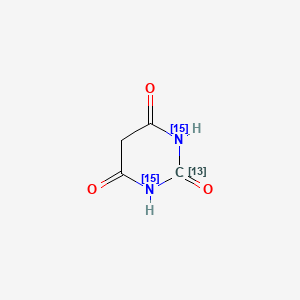
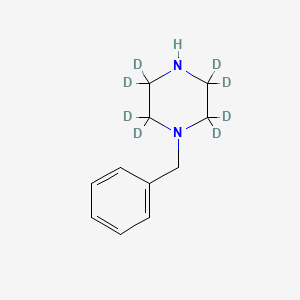

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
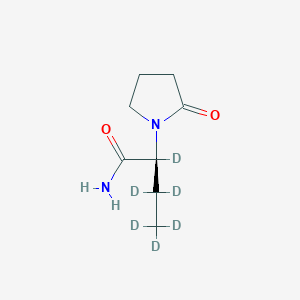
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
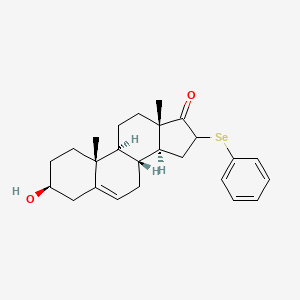


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
